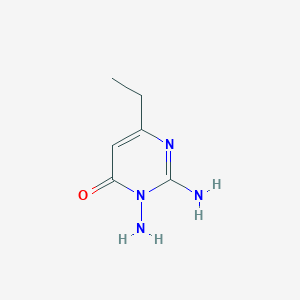

2,3-diamino-6-ethylpyrimidin-4(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,3-diamino-6-ethylpyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C6H10N4O and its molecular weight is 154.173. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

2,3-Diamino-6-ethylpyrimidin-4(3H)-one, often abbreviated as 2,3-DEMP, is a pyrimidine derivative characterized by two amino groups at positions 2 and 3, an ethyl group at position 6, and a carbonyl group at position 4. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry.

The molecular formula of 2,3-DEMP is C6H10N4O with a structural representation as follows:

- SMILES : CCC1=CC(=O)N(C(=N1)N)N

- InChI : InChI=1S/C6H10N4O/c1-2-4-3-5

The presence of amino and carbonyl functional groups in its structure enhances its reactivity and potential interactions with various biological targets.

Biological Activities

2,3-DEMP exhibits several notable biological activities:

- Immunomodulatory Effects : Preliminary studies suggest that this compound may modulate immune responses, which could be beneficial in treating autoimmune diseases or enhancing vaccine efficacy.

- Antifolate Activity : It has been identified as a potential antifolate agent, particularly through its interaction with dihydrofolate reductase (DHFR), an enzyme critical for nucleotide metabolism. This interaction suggests its utility in developing treatments for cancers and certain infections .

- Metal Chelation : The compound demonstrates the ability to chelate metal ions such as copper (Cu(II)), iron (Fe(III)), and zinc (Zn(II)). This property could be harnessed in various scientific applications, including drug delivery systems and biochemical assays.

Enzyme Inhibition Studies

Research has focused on the inhibitory effects of 2,3-DEMP on various enzymes involved in nucleotide synthesis. For instance:

- A study evaluated the inhibitory potency of related compounds against DHFR from Escherichia coli and Toxoplasma gondii. The most potent inhibitor from this series had an IC₅₀ value of 9.1 µM against Toxoplasma gondii DHFR, indicating that structural modifications can significantly enhance activity .

Structure-Activity Relationship (SAR)

The structure of 2,3-DEMP allows for various modifications that can influence its biological activity:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2,4-Diamino-6-methylpyrimidin-5-one | Methyl group at position 6 | Strong antitumor activity |

| 5-Fluoro-2-amino-4,6-dichloropyrimidine | Fluoro and dichloro substitutions | Effective against immune-mediated conditions |

| 2-Amino-4-hydroxypyrimidine | Hydroxyl group at position 4 | Role in nucleotide metabolism |

| 2,3-Diamino-6-ethylpyrimidinone | Ethyl group at position 6 | Potential antifolate activity |

The unique substitution pattern of 2,3-DEMP may confer distinct properties compared to other compounds in the table.

The mechanism by which 2,3-DEMP exerts its biological effects is primarily through the inhibition of key enzymes involved in folate metabolism. By targeting DHFR, it disrupts the synthesis of nucleotides necessary for DNA replication and cell proliferation. Further studies are needed to elucidate the detailed pathways involved.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimalarial Activity

One of the most prominent applications of 2,3-diamino-6-ethylpyrimidin-4(3H)-one derivatives is their role as inhibitors of dihydrofolate reductase (DHFR), an enzyme critical for the survival of the malaria-causing parasite Plasmodium falciparum. Research indicates that these compounds exhibit significant antimalarial activity, particularly against drug-resistant strains of the parasite. The derivatives have been synthesized to enhance their efficacy and reduce toxicity, making them promising candidates for new antimalarial therapies .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit various enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of dihydrofolate reductase in other contexts, which is vital for the synthesis of nucleic acids. This inhibition can disrupt cellular proliferation and has implications for cancer treatment as well .

Pharmaceutical Development

Synthesis of Novel Compounds

The synthesis of this compound can be modified to create a variety of derivatives with enhanced biological activity. These modifications allow researchers to tailor compounds for specific therapeutic targets. For example, structural variations can lead to improved binding affinity to target enzymes or receptors, which is crucial in drug design .

Case Study: Antifolate Activity

A detailed study demonstrated that certain derivatives of this compound exhibited antifolate activity by effectively inhibiting DHFR from Plasmodium falciparum. This study highlighted the compound's potential as a lead structure for developing new treatments against malaria .

Biochemical Research

Role in Genetic Processes

Research has indicated that this compound interacts with nucleic acids, suggesting its potential role in influencing genetic processes such as DNA replication and transcription. This interaction opens avenues for exploring its use in genetic research and therapeutic interventions targeting genetic diseases .

Propriétés

IUPAC Name |

2,3-diamino-6-ethylpyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O/c1-2-4-3-5(11)10(8)6(7)9-4/h3H,2,8H2,1H3,(H2,7,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODCOMWHBXXRGTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)N(C(=N1)N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103109-36-0 |

Source

|

| Record name | 2,3-diamino-6-ethylpyrimidin-4(3H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.